Apoptosis Induction vs. Anagrelide
In a direct head-to-head comparison, Antitumor agent-100 (compound A6) demonstrated an IC50 of 0.30 nM for apoptosis induction in HeLa cells, a ~22-fold improvement over the clinical PDE3A inhibitor anagrelide (IC50 = 6.67 nM) [1]. This enhancement arises from optimized hydrophobic interactions at the PDE3A-SLFN12 interface, specifically via a p-tolyl substitution at the 7-position of the anagrelide scaffold [1].
| Evidence Dimension | Apoptosis induction IC50 |
|---|---|
| Target Compound Data | 0.30 nM |
| Comparator Or Baseline | Anagrelide: 6.67 nM |
| Quantified Difference | ~22-fold lower IC50 (higher potency) |
| Conditions | HeLa cells, apoptosis assay (in vitro) |
Why This Matters
This demonstrates substantially enhanced molecular glue activity at the PDE3A-SLFN12 interface, potentially enabling lower dosing and reduced off-target effects compared to the clinical comparator anagrelide.
- [1] Chen, H., et al. Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells. Nat Commun 12, 5504 (2021). View Source
